molecular formula C12H8MnN2O6 B14489213 p-Nitrophenol manganese(II) salt CAS No. 64070-86-6

p-Nitrophenol manganese(II) salt

Cat. No.: B14489213
CAS No.: 64070-86-6
M. Wt: 331.14 g/mol
InChI Key: VDFCCLGAZFRJFE-UHFFFAOYSA-L
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Description

p-Nitrophenol manganese(II) salt, chemically represented as Mn(C₆H₄NO₃)₂, is a coordination compound formed by the reaction of manganese(II) ions with p-nitrophenol (PNP). The nitro group (-NO₂) and hydroxyl group (-OH) on the aromatic ring of PNP enable strong coordination with Mn²⁺, forming a stable complex. This compound is utilized in catalytic processes, environmental remediation, and biochemical applications due to its redox activity and ability to participate in electron transfer reactions .

Properties

CAS No.

64070-86-6

Molecular Formula

C12H8MnN2O6

Molecular Weight

331.14 g/mol

IUPAC Name

manganese(2+);4-nitrophenolate

InChI

InChI=1S/2C6H5NO3.Mn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2

InChI Key

VDFCCLGAZFRJFE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mn+2]

Related CAS

100-02-7 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol manganese(II) salt typically involves the reaction of p-nitrophenol with a manganese(II) salt, such as manganese(II) acetate or manganese(II) chloride. The reaction is usually carried out in an aqueous medium under controlled conditions. For example, an aqueous solution of manganese(II) acetate tetrahydrate can be mixed with p-nitrophenol, and the reaction mixture is incubated at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenol manganese(II) salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or hydrazine can be used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.

    Reduction: p-Aminophenol.

    Substitution: Various substituted nitrophenol derivatives.

Mechanism of Action

The mechanism of action of p-nitrophenol manganese(II) salt involves the interaction of manganese(II) ions with biological molecules and chemical substrates. Manganese(II) ions can act as cofactors for various enzymes, facilitating catalytic reactions. In the case of p-nitrophenol, the compound can undergo reduction to p-aminophenol, which has lower toxicity and different chemical properties .

Comparison with Similar Compounds

Other Manganese(II) Salts

Manganese(II) salts vary significantly in solubility, stability, and applications based on their counterions.

Property p-Nitrophenol Mn(II) Salt Manganese(II) Sulphate (MnSO₄) Manganese(II) Phosphate (MnHPO₄·3H₂O) Manganese(II) Acetate (Mn(CH₃COO)₂)
Molecular Weight (g/mol) ~337.1 (estimated) 151.00 204.91 173.03
Solubility Low in water Highly water-soluble Sparingly soluble Hygroscopic; soluble in water
Applications Catalysis, enzymatic studies Fertilizers, industrial catalysts Battery materials, corrosion inhibition Precursor for MnO₂ synthesis
Toxicity (Hazard Codes) Likely H301 (toxic if swallowed) H315, H319, H335 H301, H412 Xi (irritant)
Key Stability Factors Sensitive to pH and light Stable in acidic conditions Stable at neutral pH Degrades in strong acids/bases
  • Manganese(II) Sulphate: Widely used in agriculture and industry due to high solubility. Unlike p-nitrophenol Mn(II) salt, it lacks aromatic ligands, making it less effective in organic degradation processes .
  • Manganese(II) Phosphate: Used in coatings and batteries. Its low solubility limits environmental mobility, contrasting with p-nitrophenol Mn(II) salt’s reactivity in aqueous systems .
  • Manganese(II) Acetate: A hygroscopic precursor for manganese oxides. Its Mn²⁺ release kinetics differ from p-nitrophenol Mn(II) salt, which binds Mn²⁺ more tightly .

Other p-Nitrophenol Metal Salts

p-Nitrophenol forms salts with various metals, influencing their reactivity and environmental impact.

Metal Salt Key Properties Applications Degradation Efficiency
Sodium p-Nitrophenolate Highly water-soluble, alkaline pH Biochemical assays Rapid hydrolysis in basic conditions
Iron(III) p-Nitrophenolate Redox-active, forms Fe³⁺/Fe²⁺ cycles Fenton-like oxidation processes Higher PNP degradation than Mn(II) salt
Silver p-Nitrophenolate Antibacterial, light-sensitive Antimicrobial coatings Low due to Ag⁺ precipitation
Manganese(II) p-Nitrophenolate Mn²⁺-mediated redox cycling, pH-stable in neutral conditions Catalytic ozonation, enzymatic cofactor Moderate, enhanced by MnOₓ catalysts
  • Iron(III) Salt : Superior in advanced oxidation processes (e.g., Fenton reactions) due to Fe³⁺/Fe²⁺ redox cycles, whereas Mn(II) salt relies on Mn²⁺/Mn³⁺/Mn⁴⁺ transitions .
  • Sodium Salt : Used as a pH indicator but lacks catalytic versatility compared to Mn(II) salt .

Manganese Oxides and Mixed Oxides

Manganese oxides are critical in environmental catalysis, often outperforming simple salts.

Compound Structure Catalytic Activity for PNP Degradation Stability
CaMn₃O₆ (Calcium Manganese Oxide) Layered nanorods 98% PNP mineralization in 60 min High (reusable >10 cycles)
Birnessite-type MnO₂ Layered structure 85% PNP adsorption capacity Moderate (pH-dependent)
p-Nitrophenol Mn(II) Salt Molecular complex 40–60% degradation via superoxide radicals Low (dissociates readily)
  • Calcium Manganese Oxides: Exhibit superior catalytic activity and stability compared to p-nitrophenol Mn(II) salt due to interconversion between Mn(III) and Mn(IV) states .
  • Birnessite MnO₂: Effective in adsorbing PNP but requires co-existing ions (e.g., Zn²⁺) for optimal performance, unlike Mn(II) salt’s standalone reactivity .

Research Findings and Performance Data

  • Enzymatic Specificity: Mn²⁺ is essential for Dbr1 phosphatase activity, hydrolyzing bis-p-nitrophenylphosphate at 252 min⁻¹ turnover.
  • Environmental Remediation: p-Nitrophenol Mn(II) salt enhances ZVI-mediated PNP removal under weak magnetic fields (WMF) by accelerating Fe²⁺ release (kSA = 0.45 L/m²·h) but is less effective than Fe³⁺ salts .
  • Catalytic Ozonation: Mn(II) salt achieves 60% PNP mineralization via superoxide radicals, whereas CaMn₃O₆ nanorods reach 98% due to stable Mn valence cycling .

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